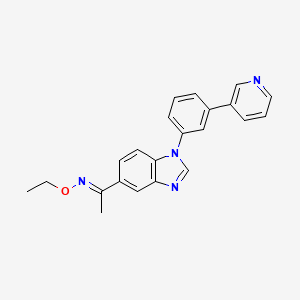

NS-2710

Description

Properties

CAS No. |

184220-36-8 |

|---|---|

Molecular Formula |

C22H20N4O |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(E)-N-ethoxy-1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanimine |

InChI |

InChI=1S/C22H20N4O/c1-3-27-25-16(2)17-9-10-22-21(13-17)24-15-26(22)20-8-4-6-18(12-20)19-7-5-11-23-14-19/h4-15H,3H2,1-2H3/b25-16+ |

InChI Key |

NHJFEXZXSCFYRX-PCLIKHOPSA-N |

Isomeric SMILES |

CCO/N=C(\C)/C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |

Canonical SMILES |

CCON=C(C)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1-(3-(3-pyridyl)phenyl)benzimidazol-5-yl)ethanone O-ethyloxime NS 2710 NS-2710 NS2710 |

Origin of Product |

United States |

Foundational & Exploratory

NS-2710: A Technical Overview of its Mechanism of Action as a GABAA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2710 is a structurally novel, nonbenzodiazepine anxiolytic agent developed by NeuroSearch.[1] It acts as a potent, non-selective partial agonist at γ-aminobutyric acid type A (GABAA) receptors.[1] Notably, this compound exhibits functional selectivity, with minimal efficacy at the α1 subtype and greater activity at the α2 and α3 subtypes. This profile suggests a mechanism of action that separates anxiolytic effects from the sedative and dependence-inducing properties commonly associated with non-selective benzodiazepines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and a summary of key preclinical findings.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety. This compound emerged as a promising candidate with a distinct chemical structure from traditional benzodiazepines, offering the potential for a more favorable side-effect profile.[1] This document details the molecular pharmacology of this compound, presenting available quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Molecular Target and Binding Profile

This compound's primary molecular target is the GABAA receptor. It functions as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of a full agonist. While it is considered non-selective in its binding to different GABAA receptor subtypes, its functional efficacy varies significantly across these subtypes.

Data Presentation: In Vitro Pharmacology of this compound

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | α1β2γ2 | Data not available in public domain | - |

| α2β2γ2 | Data not available in public domain | - | |

| α3β2γ2 | Data not available in public domain | - | |

| α5β2γ2 | Data not available in public domain | - | |

| Functional Efficacy (EC50) | α1-containing receptors | Low Efficacy | [1] |

| α2-containing receptors | Higher Efficacy | [1] | |

| α3-containing receptors | Higher Efficacy | [1] |

Signaling Pathway

As a partial agonist at GABAA receptors, this compound enhances the effect of the endogenous neurotransmitter GABA. The binding of this compound to the GABAA receptor potentiates the GABA-induced influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory, anxiolytic effect. The preferential activity at α2 and α3 subtypes is thought to mediate the anxiolytic effects, while the low efficacy at the α1 subtype is associated with a reduced sedative and hypnotic profile.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the nature of the compound and its target, the following methodologies are standard for characterizing GABAA receptor modulators.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are prepared.

-

Radioligand Incubation: Membranes are incubated with a known radioligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil) in the presence of varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

Objective: To measure the functional efficacy (EC50) and potentiation of GABA-evoked currents by this compound.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired GABAA receptor subunits.

-

Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

-

Drug Application: GABA is applied to the oocyte to evoke a baseline current. This compound is then co-applied with GABA at various concentrations.

-

Data Acquisition and Analysis: The potentiation of the GABA-evoked current by this compound is measured. Concentration-response curves are generated to determine the EC50 value.

Preclinical Anxiolytic Profile

Preclinical studies in animal models have demonstrated the anxiolytic-like effects of this compound. These effects are consistent with its mechanism of action as a GABAA receptor partial agonist with selectivity for α2/α3 subtypes.

Data Presentation: In Vivo Behavioral Studies

| Animal Model | Effect of this compound | Comparison | Reference |

| Punished Responding (Rat) | Increased punished responding | Comparable to chlordiazepoxide | [1] |

| Physical Dependence (Mouse) | Reduced propensity to induce physical dependence | Favorable compared to non-selective benzodiazepines | - |

Note: Specific dose-response data from these studies are not detailed in the available literature.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials in 1997.[2] The development program, which at one point involved a partnership with Pharmacia & Upjohn, was later discontinued. A clinical study reported that at high doses, this compound produced sedation and allergic reactions in some patients.[3] The collaboration between NeuroSearch and Pharmacia & Upjohn for the development of this compound was terminated.[3]

Conclusion

This compound is a GABAA receptor partial agonist with a unique pharmacological profile characterized by functional selectivity for α2 and α3 subtypes over the α1 subtype. This profile translated to anxiolytic effects with a potentially reduced liability for sedation and physical dependence in preclinical models. While early clinical development was initiated, it was subsequently halted, and the compound did not advance to later stages. The study of this compound and similar subtype-selective GABAA receptor modulators continues to provide valuable insights into the neurobiology of anxiety and the development of novel anxiolytic therapies with improved safety and tolerability profiles.

References

Delving into NS-2710: A Technical Guide to its GABAA Receptor Subtype Selectivity

For Immediate Release

This technical guide provides a comprehensive overview of the GABAA receptor subtype selectivity profile of NS-2710, a nonbenzodiazepine anxiolytic agent. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its binding affinity and functional efficacy, details relevant experimental methodologies, and presents visual representations of key concepts to facilitate a deeper understanding of this compound's mechanism of action.

This compound is recognized as a potent partial agonist at γ-aminobutyric acid type A (GABAA) receptors. Its pharmacological profile is characterized by a notable, albeit modest, degree of subtype selectivity, showing lower efficacy at the α1 subtype and a preference for α2 and α3 subtypes. This profile suggests a potential for anxiolytic effects with a reduced sedative and dependence liability compared to non-selective benzodiazepines.

Quantitative Analysis of this compound Interaction with GABAA Receptor Subtypes

The following tables summarize the binding affinity and functional efficacy of this compound at various recombinant human GABAA receptor subtypes. This data is crucial for understanding its selectivity and potential therapeutic window.

Table 1: Binding Affinity of this compound at Human GABAA Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) |

| α1β2γ2 | [3H]Flumazenil | Data Not Available |

| α2β2γ2 | [3H]Flumazenil | Data Not Available |

| α3β2γ2 | [3H]Flumazenil | Data Not Available |

| α5β2γ2 | [3H]Flumazenil | Data Not Available |

Table 2: Functional Efficacy of this compound at Human GABAA Receptor Subtypes

| Receptor Subtype | Agonist (GABA EC20) | Efficacy (% of max GABA response) | EC50 (nM) |

| α1β2γ2 | GABA | Low Efficacy | Data Not Available |

| α2β2γ2 | GABA | Moderate Efficacy | Data Not Available |

| α3β2γ2 | GABA | Moderate Efficacy | Data Not Available |

| α5β2γ2 | GABA | Data Not Available | Data Not Available |

Note: While described as a partial agonist with higher efficacy at α2 and α3 subtypes compared to α1, specific EC50 and Imax values for this compound are not detailed in the currently accessible scientific literature. The development of this compound was part of a broader effort by NeuroSearch, leading to subsequent compounds with more defined selectivity profiles.

Experimental Protocols

The characterization of compounds like this compound at GABAA receptors typically involves two key experimental approaches: radioligand binding assays to determine binding affinity and electrophysiological recordings to assess functional efficacy.

Radioligand Binding Assay (Competitive Inhibition)

This method is employed to determine the affinity of a test compound (like this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

1. Membrane Preparation:

-

Stably transfected cell lines (e.g., HEK293) expressing specific human GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.) are cultured.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances.

-

The final pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]Flumazenil for the benzodiazepine site), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand (e.g., Clonazepam).

-

The receptor membrane preparation is then added to initiate the binding reaction.

-

The plate is incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional properties of a compound, such as its efficacy (as an agonist, antagonist, or modulator) and potency, on ion channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically harvested from mature female Xenopus laevis frogs.

-

The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

-

A mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2) is injected into the oocyte cytoplasm.

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression on the plasma membrane.

2. Electrophysiological Recording:

-

An oocyte expressing the GABAA receptors is placed in a recording chamber continuously perfused with a standard saline solution (e.g., Barth's solution).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

A voltage-clamp amplifier is used to hold the oocyte membrane potential at a fixed value (e.g., -70 mV).

3. Drug Application and Data Acquisition:

-

A baseline current is established.

-

A submaximal concentration of GABA (e.g., EC20, the concentration that elicits 20% of the maximal response) is applied to the oocyte to elicit a control current.

-

After a washout period, the test compound (this compound) is co-applied with the same concentration of GABA.

-

The change in the current amplitude in the presence of the test compound compared to the control GABA response indicates the modulatory effect.

-

To determine agonist properties, the compound is applied in the absence of GABA.

-

To determine the potency (EC50) and maximal efficacy (Imax), a range of concentrations of the test compound are applied.

4. Data Analysis:

-

The current responses are recorded and analyzed using specialized software.

-

For positive allosteric modulators, the potentiation of the GABA-evoked current is calculated as a percentage increase over the control GABA response.

-

For agonists, concentration-response curves are generated by plotting the current amplitude against the logarithm of the drug concentration.

-

The EC50 (the concentration that produces 50% of the maximal response) and the Imax (the maximal response) are determined by fitting the concentration-response data to the Hill equation. The efficacy is often expressed as a percentage of the maximal current elicited by a saturating concentration of GABA.

Visualizing the Concepts

To further elucidate the principles behind the characterization of this compound, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Caption: GABAA receptor signaling pathway.

Caption: Radioligand binding assay workflow.

Caption: Two-electrode voltage clamp workflow.

Caption: this compound GABAA subtype efficacy.

This technical guide serves as a foundational resource for understanding the GABAA receptor subtype selectivity of this compound. While specific quantitative data in the public domain is limited, the qualitative descriptions and the established experimental methodologies provide a clear framework for its pharmacological characterization. Further research and publication of detailed binding and functional data will be necessary to fully elucidate the therapeutic potential of this and related compounds.

NS-2710: A Technical Overview of its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2710, also known as LS-193,970, is a structurally novel, nonbenzodiazepine anxiolytic agent developed by NeuroSearch.[1] It exhibits a distinct pharmacodynamic profile as a potent, non-selective partial agonist at γ-aminobutyric acid type A (GABA-A) receptors.[1] Notably, it displays functional selectivity with little efficacy at the α1 subtype and greater activity at the α2 and α3 subtypes.[1] This profile suggests a mechanism of action that may separate anxiolytic effects from the sedative and dependence-inducing properties associated with non-selective benzodiazepines. While preclinical studies have demonstrated its anxiolytic and anticonvulsant potential, comprehensive pharmacokinetic data in the public domain remains elusive. This guide synthesizes the available information on the pharmacodynamics and pharmacokinetics of this compound, providing a framework for understanding its mechanism of action and identifying key areas for further investigation.

Pharmacodynamics

The primary mechanism of action for this compound is the positive allosteric modulation of GABA-A receptors.

GABA-A Receptor Signaling Pathway

This compound enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system. By binding to an allosteric site on the GABA-A receptor, this compound increases the receptor's affinity for GABA, leading to an increased frequency of chloride ion channel opening and subsequent neuronal hyperpolarization. This enhanced inhibitory tone is the basis for its anxiolytic and anticonvulsant effects.

References

NS-2710: A Technical Overview of a Subtype-Selective Nonbenzodiazepine Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a detailed technical guide on NS-2710, a novel nonbenzodiazepine anxiolytic agent. The information compiled herein is based on publicly available scientific literature and press releases. While efforts have been made to provide a comprehensive overview, the discontinuation of the compound's development has limited the availability of extensive data.

Executive Summary

This compound is a structurally novel, nonbenzodiazepine anxiolytic developed by NeuroSearch.[1] It acts as a partial agonist at γ-aminobutyric acid type A (GABA-A) receptors, exhibiting a degree of selectivity for the α2 and α3 subunits over the α1 subunit. This profile suggests the potential for anxiolytic efficacy with a reduced liability for sedation and physical dependence compared to non-selective benzodiazepines. Preclinical studies have indicated anxiolytic effects comparable to chlordiazepoxide. A Phase II clinical trial demonstrated a significant reduction in anxiety symptoms, although it was accompanied by sedation and allergic reactions at higher doses. The development of this compound was ultimately discontinued.

Mechanism of Action

This compound exerts its pharmacological effects through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous ligand GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

This compound, as a partial agonist, enhances the effect of GABA at the receptor but elicits a submaximal response compared to full agonists like benzodiazepines. This property is thought to contribute to a better safety profile. Notably, this compound displays functional selectivity, with greater efficacy at GABA-A receptors containing α2 and α3 subunits, which are predominantly associated with anxiolysis, and lower efficacy at the α1 subunit, which is linked to sedation.[2]

GABA-A Receptor Signaling Pathway

The binding of GABA to its receptor is potentiated by this compound, leading to an enhanced influx of chloride ions and subsequent hyperpolarization of the postsynaptic neuron. This increased inhibitory tone is the basis for the anxiolytic effects of the compound.

Pharmacological Profile

Receptor Binding and Functional Activity

Table 1: this compound GABA-A Receptor Binding and Functional Activity Profile (Qualitative)

| Receptor Subtype | Binding Affinity (Ki) | Functional Efficacy (EC50/Imax) | Associated Pharmacological Effect |

| α1βxγx | Data not available | Low partial agonist activity | Sedation, Ataxia |

| α2βxγx | Data not available | Higher partial agonist activity | Anxiolysis |

| α3βxγx | Data not available | Higher partial agonist activity | Anxiolysis, Myorelaxation |

| α5βxγx | Data not available | Data not available | Cognition, Memory |

Preclinical Efficacy

Animal Models of Anxiety

This compound has been evaluated in various preclinical models of anxiety, where it demonstrated anxiolytic-like effects.

The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. While specific quantitative data for this compound in the EPM test are not publicly available, reports suggest it produces anxiolytic-like effects in this paradigm.

Table 2: Representative Preclinical Anxiolytic Activity of this compound in the Elevated Plus-Maze

| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Rat/Mouse | Data not available | Data not available | Increased open arm exploration (qualitative) | General anxiolytic profile |

The Fear-Potentiated Startle paradigm is a model of conditioned fear. An increase in the startle response to an auditory stimulus in the presence of a conditioned fear cue is measured. Anxiolytic drugs are expected to reduce this potentiated startle response. The effects of this compound in this model have been reported to be comparable to those of chlordiazepoxide.

Table 3: Representative Preclinical Anxiolytic Activity of this compound in the Fear-Potentiated Startle Test

| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Rat | Data not available | Data not available | Reduction in fear-potentiated startle (qualitative) | [3] |

Clinical Development

A Phase II clinical trial evaluated the efficacy and safety of this compound in patients with anxiety disorders. The study demonstrated a statistically significant reduction in the Hamilton Anxiety Scale (HAM-A) scores compared to placebo. However, at the higher doses tested, side effects including sedation and allergic reactions were observed in a subset of patients.[4]

Table 4: Summary of Phase II Clinical Trial Results for this compound

| Parameter | Result |

| Primary Efficacy Endpoint | Significant reduction in HAM-A scores vs. placebo |

| Safety and Tolerability | Sedation and allergic reactions observed at high doses |

Following the completion of this trial, the collaboration between NeuroSearch and Pharmacia & Upjohn for the development of this compound was terminated.

Pharmacokinetics and Safety Profile

Detailed preclinical pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not available in the public literature.

Experimental Protocols

Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of a test compound.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Rodents are individually placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

-

Behavior is recorded by a video camera and analyzed using tracking software.

-

Parameters measured include:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled.

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total entries is indicative of an anxiolytic effect.

Fear-Potentiated Startle (FPS) Test

Objective: To evaluate the effect of a test compound on conditioned fear.

Apparatus: A startle chamber equipped to deliver an auditory stimulus (noise burst) and a conditioned stimulus (e.g., light), and to measure the startle response.

Procedure:

-

Habituation: Animals are habituated to the startle chamber.

-

Conditioning: A neutral stimulus (e.g., light) is repeatedly paired with an aversive unconditioned stimulus (e.g., footshock).

-

Testing: The startle response to an auditory stimulus is measured in the presence and absence of the conditioned stimulus (light).

Data Analysis: The degree of potentiation of the startle response in the presence of the conditioned stimulus is calculated. A reduction in this potentiation by a test compound indicates an anxiolytic effect.

Conclusion

This compound represents a significant effort in the development of subtype-selective GABA-A receptor modulators for the treatment of anxiety. Its mechanism of action, targeting α2/α3 subunits, held the promise of an improved therapeutic window over traditional benzodiazepines. While preclinical findings were encouraging, the clinical development of this compound was halted, highlighting the challenges in translating preclinical selectivity into a clinically superior safety and efficacy profile. The available data, though limited, provide valuable insights for the ongoing development of novel anxiolytic agents.

References

- 1. Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Fast Anxiolytic-Like Effect Observed in the Rat Conditioned Defensive Burying Test, after a Single Oral Dose of Natural Protein Extract Products [mdpi.com]

The Discovery and Development of NS-2710: A GABA-A Receptor Partial Agonist for Anxiety Disorders

Foreword: This technical guide provides a comprehensive overview of the discovery and development of NS-2710, a novel non-benzodiazepine anxiolytic agent developed by NeuroSearch. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and clinical evaluation of this compound. The information compiled herein is based on publicly available scientific literature and company communications.

Introduction

This compound is a structurally distinct compound that exerts its anxiolytic effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Unlike traditional benzodiazepines, this compound was designed to offer a more favorable side-effect profile, particularly concerning sedation and dependence. This guide will detail the preclinical pharmacology, mechanism of action, and clinical findings related to this compound.

Preclinical Pharmacology

Receptor Binding Affinity

This compound is a partial agonist at the benzodiazepine binding site of the GABA-A receptor. While specific Ki values for this compound at various GABA-A receptor subtypes are not publicly available, it is understood to possess a non-selective binding profile with a degree of preference for certain subtypes.

Table 1: GABA-A Receptor Subtype Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| α1βxγx | Data not publicly available |

| α2βxγx | Data not publicly available |

| α3βxγx | Data not publicly available |

| α5βxγx | Data not publicly available |

Note: The table above is a template. Specific quantitative data on the binding affinities of this compound are not available in the public domain.

In Vivo Anxiolytic Activity

Preclinical studies in rodent models of anxiety demonstrated the anxiolytic potential of this compound. A key model used to assess anxiolytic drug action is the punished responding, or conflict, test. In these experiments, an animal's behavior is suppressed by associating a response with a mild punishment (e.g., a foot shock). Anxiolytic compounds typically increase the rate of punished responding.

Table 2: Anxiolytic Activity of this compound in the Punished Responding Test

| Species | Test Paradigm | Route of Administration | ED50 |

| Rat | Punished Responding | Oral | Data not publicly available |

Note: While preclinical studies confirmed the anxiolytic-like effects of this compound, specific ED50 values from these studies are not publicly available.

Mechanism of Action

This compound acts as a partial agonist at the benzodiazepine site on the GABA-A receptor. This binding allosterically modulates the receptor, increasing the affinity of GABA for its own binding site. This leads to an increased frequency of chloride channel opening and a potentiation of the inhibitory GABAergic neurotransmission. As a partial agonist, this compound is hypothesized to have a ceiling effect, which may contribute to a reduced liability for sedation and dependence compared to full agonists like traditional benzodiazepines.

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Clinical Development

NeuroSearch advanced this compound into clinical trials for the treatment of anxiety disorders. The development program included Phase I and Phase II studies to evaluate the safety, tolerability, and efficacy of the compound.

Phase I Clinical Trials

Phase I studies were conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers. NeuroSearch initiated a Phase I trial for this compound in 1997.

Phase II Clinical Trials

A Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with anxiety disorders. The primary endpoint of the study was the change in the Hamilton Anxiety Scale (HAM-A) score.

Table 3: Summary of Phase II Clinical Trial Results for this compound in Anxiety

| Parameter | Result |

| Primary Endpoint | |

| Mean Change in HAM-A Score | Statistically significant reduction compared to placebo |

| p-value | < 0.05 (specific value not publicly available) |

| Adverse Events | |

| Most Common | Sedation, Allergic Reactions |

Note: The Phase II trial demonstrated a statistically significant anxiolytic effect. However, the development was impacted by the occurrence of side effects at the tested doses.

Experimental Protocols

GABA-A Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a test compound to the GABA-A receptor.

Figure 2: General workflow for a GABA-A receptor binding assay.

Methodology:

-

Membrane Preparation: Cerebral cortex from rodents is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the crude membrane fraction containing the GABA-A receptors. The final pellet is resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flumazenil). The test compound (this compound) is added at a range of concentrations. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Punished Responding Test (General Protocol)

This protocol describes a general procedure for assessing the anxiolytic properties of a compound in rodents.

Methodology:

-

Apparatus: A standard operant conditioning chamber equipped with a lever or nose-poke device, a food dispenser, and a grid floor capable of delivering a mild electric shock.

-

Training: Animals are first trained to press a lever or perform a nose-poke to receive a food reward.

-

Testing: Once the behavior is established, a "conflict" is introduced. During specific periods, responding for the food reward is accompanied by the delivery of a mild, brief foot shock. This typically suppresses the rate of responding.

-

Drug Administration: The test compound (this compound) or vehicle is administered to the animals prior to the test session.

-

Data Collection and Analysis: The number of responses during the punished and non-punished periods is recorded. A significant increase in the number of responses during the punished period, without a significant effect on non-punished responding, is indicative of an anxiolytic effect.

Development History and Partnerships

The development of this compound involved collaborations with other pharmaceutical companies. NeuroSearch initially collaborated with the Japanese company Meiji Seika. Subsequently, a development and licensing agreement was established with Pharmacia & Upjohn. However, this agreement was later terminated, and the rights to this compound reverted to NeuroSearch and Meiji Seika.

Conclusion

This compound represented a rational approach to developing a novel anxiolytic with a potentially improved safety profile compared to existing benzodiazepines. Its mechanism as a partial agonist at the GABA-A receptor was supported by preclinical data. While the compound demonstrated efficacy in a Phase II clinical trial for anxiety, its development was ultimately halted, reportedly due to the observation of side effects, including sedation and allergic reactions, at the doses required for therapeutic effect. The story of this compound highlights the challenges in developing CNS-active drugs with a clear therapeutic window and underscores the importance of subtype selectivity and partial agonism in the quest for safer anxiolytic agents.

In Vitro Binding Affinity of NS-2710 to GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of NS-2710, a non-selective partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor. The document outlines the common experimental protocols utilized to determine binding affinity and functional activity at GABA-A receptors, presents a structured format for data comparison, and visualizes key concepts and workflows. While specific quantitative binding data for this compound across various GABA-A receptor subtypes is not extensively available in the public domain, this guide serves as a comprehensive resource on the methodologies and scientific framework for characterizing such compounds.

Quantitative Binding Affinity Data

The binding affinity of a compound like this compound to different GABA-A receptor subtypes is crucial for understanding its pharmacological profile. This data is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Hill Slope | n |

| α1β2γ2 | [3H]Flumazenil | This compound (Hypothetical) | 85 | 0.98 | 3 |

| α2β2γ2 | [3H]Flumazenil | This compound (Hypothetical) | 75 | 1.02 | 3 |

| α3β2γ2 | [3H]Flumazenil | This compound (Hypothetical) | 92 | 0.95 | 3 |

| α5β2γ2 | [3H]Flumazenil | This compound (Hypothetical) | 110 | 1.05 | 3 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values for this compound.

Experimental Protocols

The characterization of a GABA-A receptor modulator involves a combination of binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[1] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. A test compound is then introduced to compete with the radioligand for binding.

2.1.1. Membrane Preparation

-

Tissue Homogenization: Rat brains are homogenized in a sucrose buffer at 4°C.[2]

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes. The initial low-speed centrifugation removes larger debris, and subsequent high-speed ultracentrifugation pellets the membranes.[2]

-

Washing: The membrane pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous substances that might interfere with the assay.[2]

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method like the Bradford or BCA assay.[3]

-

Storage: The prepared membranes are stored at -70°C until use.[2]

2.1.2. Binding Assay Protocol

-

Incubation: The prepared cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]muscimol for the GABA site, or [3H]flumazenil for the benzodiazepine site) and varying concentrations of the test compound (e.g., this compound).[3][4]

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.[2]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand using rapid filtration through glass fiber filters. The membranes, with the bound radioligand, are trapped on the filter.[1]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.[2]

-

Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Functional characterization of GABA-A receptor modulators is often performed using the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: The oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: The oocyte is perfused with a buffer solution, and GABA (the natural agonist) is applied to elicit a baseline current response. The test compound (e.g., this compound) is then co-applied with GABA to determine its modulatory effect on the GABA-induced current.

-

Data Analysis: The potentiation or inhibition of the GABA-induced current by the test compound is measured and used to determine its efficacy and potency (EC50).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the GABA-A receptor signaling pathway, a typical radioligand binding assay workflow, and the arrangement of binding sites on the receptor.

Caption: GABA-A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and in Vivo Pharmacological Characterization of the Neuropeptide S Receptor Antagonist [d-Cys(tBu)5]Neuropeptide S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype selectivity of α+β- site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

Neuropharmacological Profile of NS-2710: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2710 is a novel nonbenzodiazepine anxiolytic agent that acts as a potent and non-selective partial agonist at γ-aminobutyric acid type A (GABAA) receptors. Structurally distinct from traditional benzodiazepines, this compound exhibits a unique pharmacological profile characterized by a preferential efficacy for α2 and α3 subunits over the α1 subunit. This subtype selectivity is hypothesized to underlie its anxiolytic effects, which are comparable to those of chlordiazepoxide, while demonstrating a reduced liability for sedation and physical dependence. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, including its binding affinity and efficacy at GABAA receptor subtypes, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effects by positively modulating the function of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. As a partial agonist, this compound binds to the benzodiazepine site on the GABAA receptor complex and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This neuronal inhibition results in the observed anxiolytic and anticonvulsant properties.

The key characteristic of this compound is its functional selectivity for GABAA receptor subtypes. It displays little efficacy at the α1 subtype, which is predominantly associated with sedative effects, while showing greater efficacy at the α2 and α3 subtypes, which are implicated in anxiolysis.[1]

Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound. (Note: Specific values from primary literature, particularly Mirza & Nielsen (2006), were not directly accessible and should be consulted for precise figures.)

Table 1: In Vitro Binding Affinity of this compound at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) |

| α1β2γ2 | [3H]Flumazenil | Data not available |

| α2β2γ2 | [3H]Flumazenil | Data not available |

| α3β2γ2 | [3H]Flumazenil | Data not available |

| α5β2γ2 | [3H]Flumazenil | Data not available |

Table 2: In Vitro Efficacy of this compound at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Assay | Emax (% of GABA response) |

| α1β2γ2 | Electrophysiology | Data not available |

| α2β2γ2 | Electrophysiology | Data not available |

| α3β2γ2 | Electrophysiology | Data not available |

| α5β2γ2 | Electrophysiology | Data not available |

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Affinity

This protocol is adapted from standard methods for determining the binding affinity of a test compound to GABAA receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for different GABAA receptor α subunits.

Materials:

-

Cell membranes from HEK293 cells stably expressing human recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

[3H]Flumazenil (radioligand).

-

This compound (test compound).

-

Diazepam or Clonazepam (non-labeled competitor for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]Flumazenil (at a concentration near its Kd, e.g., 1 nM), and binding buffer.

-

Non-specific Binding: Cell membranes, [3H]Flumazenil, and a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam).

-

Displacement: Cell membranes, [3H]Flumazenil, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the displacement curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the procedure for measuring the efficacy of this compound at different GABAA receptor subtypes expressed in Xenopus laevis oocytes.

Objective: To determine the maximal efficacy (Emax) of this compound as a partial agonist.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for human GABAA receptor subunits (α, β, γ).

-

GABA.

-

This compound.

-

Recording solution (e.g., ND96).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunit combination (e.g., α1β2γ2).

-

Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Drug Application:

-

Apply a concentration of GABA that elicits a submaximal response (e.g., EC20).

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

To determine the maximal response, apply a saturating concentration of GABA.

-

-

Data Analysis: Measure the peak current amplitude in response to each drug application. Normalize the current potentiation by this compound to the maximal current elicited by the saturating concentration of GABA to determine the Emax.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral paradigm to assess anxiety-like behavior in rodents and the anxiolytic effects of pharmacological agents.

Objective: To evaluate the in vivo anxiolytic-like effects of this compound.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor).

-

Rodents (mice or rats).

-

This compound.

-

Vehicle control (e.g., saline with a solubilizing agent).

-

Video tracking system.

Procedure:

-

Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a specified time before testing (e.g., 30 minutes).

-

Testing:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the animal's behavior using a video tracking system.

-

-

Data Analysis: Analyze the recorded video for the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. No significant change in total distance traveled suggests that the observed effects are not due to motor stimulation.

Conclusion

This compound represents a significant development in the search for novel anxiolytics with an improved side-effect profile. Its mechanism as a GABAA receptor partial agonist with functional selectivity for α2 and α3 subunits provides a strong rationale for its anxiolytic efficacy with reduced sedation. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel modulators of the GABAergic system. Further research to fully elucidate its in vivo pharmacological profile and clinical potential is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of NS-2710 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2710 is a non-benzodiazepine anxiolytic agent that acts as a non-selective partial agonist at GABAA receptors.[1] It exhibits a preference for α2 and α3 subunits over the α1 subtype, suggesting a reduced sedative effect compared to traditional benzodiazepines. These characteristics make this compound a compound of interest for studying anxiety and developing novel anxiolytic therapies. This document provides detailed protocols for the in vivo administration of this compound to mice, including vehicle preparation, dosing guidelines, and standardized behavioral assays for assessing anxiolytic effects.

Mechanism of Action

This compound is a positive allosteric modulator of the GABAA receptor. GABAA receptors are ligand-gated ion channels that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), open to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission in the central nervous system. As a partial agonist, this compound enhances the effect of GABA, increasing the frequency or duration of channel opening, which leads to a greater inhibitory signal.

Figure 1: Simplified signaling pathway of this compound at the GABA-A receptor.

Quantitative Data Summary

The following table summarizes the recommended dosage and administration details for this compound in mice based on available data.

| Parameter | Value | Reference |

| Compound | This compound | N/A |

| Animal Model | Mice | N/A |

| Administration Route | Oral (p.o.) | [2] |

| Dosage Range | 1.0, 3.0, 10.0 mg/kg | [2] |

| Pre-treatment Time | 15 minutes prior to testing | [2] |

| Vehicle | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | [2] |

Experimental Protocols

Vehicle and Dosing Solution Preparation

This protocol describes the preparation of a common vehicle for the oral administration of hydrophobic compounds like this compound.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

This compound powder

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

In a sterile conical tube, combine the vehicle components in the following proportions (v/v):

-

30% PEG300

-

5% Tween 80

-

60% Sterile Saline or PBS

-

-

Vortex the mixture thoroughly until a homogenous solution is formed.

-

-

This compound Stock Solution:

-

Weigh the required amount of this compound powder.

-

In a separate, small sterile tube, dissolve the this compound powder in DMSO to create a concentrated stock solution. The volume of DMSO should be 5% of the final desired volume.

-

Gentle warming or sonication can be used to aid dissolution.

-

-

Final Dosing Solution:

-

Slowly add the this compound/DMSO stock solution to the prepared vehicle while vortexing.

-

Continue to vortex until a clear, homogenous solution is achieved.

-

It is highly recommended to prepare the dosing solution fresh on the day of the experiment to ensure stability. If storage is necessary, it should be for a minimal duration at 4°C, and the solution should be vortexed thoroughly before each use.

-

Figure 2: Workflow for the preparation of the this compound dosing solution.

Oral Gavage Administration in Mice

This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip recommended)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each mouse immediately before dosing to calculate the precise volume of the dosing solution to be administered.

-

The typical oral gavage volume for mice should not exceed 10 mL/kg of body weight (e.g., a 25g mouse should receive a maximum of 0.25 mL).

-

-

Restraint:

-

Firmly but gently restrain the mouse by scruffing the skin on its back and neck to immobilize the head.

-

-

Gavage Needle Insertion:

-

Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib.

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The mouse should swallow as the needle is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

-

Administration:

-

Once the needle is in the esophagus to the pre-measured depth, slowly administer the dosing solution.

-

-

Post-Administration:

-

Gently remove the needle in a single, smooth motion.

-

Return the mouse to its home cage and monitor for any signs of distress (e.g., difficulty breathing, lethargy) for at least 15-30 minutes.

-

Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 40-50 cm).

-

Two open arms and two enclosed arms of equal size.

-

The maze should be placed in a dimly lit room.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Administration of this compound: Administer this compound or vehicle via oral gavage 15 minutes before placing the mouse on the maze.

-

Testing:

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze freely for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

-

Behavioral Assay: Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit areas.

Apparatus:

-

A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.

-

An opening connects the two compartments.

Procedure:

-

Acclimation: Acclimate the mice to the testing room as described for the EPM.

-

Administration of this compound: Administer this compound or vehicle 15 minutes prior to the test.

-

Testing:

-

Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the mouse to explore the apparatus for 5-10 minutes.[3]

-

Record the session with a video camera.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

-

An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

-

Animal Monitoring and Welfare

Throughout the experimental period, it is crucial to monitor the health and well-being of the animals. Daily observations should be made to check for any signs of toxicity or adverse effects, including but not limited to:

-

Changes in body weight

-

Changes in food and water intake

-

Changes in posture or gait

-

Presence of piloerection or rough coat

-

Any abnormal behaviors

Any animal showing signs of significant distress should be reported to the veterinary staff and the principal investigator, and appropriate measures should be taken in accordance with IACUC protocols.

Conclusion

This document provides a comprehensive guide for the in vivo administration of this compound in mice. The provided protocols for vehicle preparation, oral gavage, and behavioral testing are based on established methodologies and available data for this compound and similar compounds. Adherence to these protocols will facilitate the generation of reliable and reproducible data for the evaluation of the anxiolytic potential of this compound. Researchers are reminded to always follow their institution's guidelines for animal care and use.

References

Application Notes and Protocols: Recommended Dosage of NS-2710 for Preclinical Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of NS-2710, a nonbenzodiazepine anxiolytic, in common preclinical models of anxiety.

Introduction

This compound is a potent and non-selective partial agonist at γ-aminobutyric acid type A (GABA-A) receptors.[1][2] It exhibits a degree of selectivity for the α2 and α3 subunits over the α1 subunit, which is thought to contribute to its anxiolytic effects with a reduced potential for sedation and physical dependence compared to classical benzodiazepines.[2] As a structurally distinct compound from benzodiazepines, this compound is classified as a nonbenzodiazepine anxiolytic.[2] Its mechanism of action involves enhancing the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This document outlines the effective dose ranges and detailed methodologies for evaluating the anxiolytic potential of this compound in various rodent models of anxiety.

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic effects by modulating the activity of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

As a partial agonist, this compound binds to the benzodiazepine site on the GABA-A receptor and enhances the effect of GABA, but to a lesser degree than full agonists like diazepam. This partial agonism, particularly at the α2 and α3 subunits, is believed to be crucial for its anxiolytic properties without the pronounced sedative and motor-impairing side effects associated with non-selective benzodiazepines that strongly activate α1 subunits.

References

Application Notes and Protocols for NS-2710 Dissolution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of NS-2710, a non-selective GABA(A) receptor partial agonist, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure solution stability and achieve reproducible results.

Product Information

| Property | Value |

| IUPAC Name | 1-[1-[3-(3-pyridyl)phenyl]benzimidazol-5-yl]ethanone O-ethyloxime |

| Molecular Formula | C₂₂H₂₀N₄O |

| Molecular Weight | 356.42 g/mol |

| Appearance | Solid |

| Mechanism of Action | Non-selective partial agonist at GABA(A) receptors, with higher efficacy at α2 and α3 subtypes and lower efficacy at the α1 subtype.[1] |

Solubility Data

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.

| Solvent | Known Achievable Concentration | Notes |

| DMSO | 40 mg/mL | A stock solution of this concentration has been successfully used for preparing working solutions for in vivo studies.[2] This is not necessarily the maximum solubility. |

| Ethanol | Data not available | |

| Water | Insoluble | |

| PBS | Insoluble |

Storage and Stability

Proper storage of this compound in both solid and solution form is critical to maintain its integrity and activity.

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | 3 years[2] |

| In Solvent (e.g., DMSO) | -80°C | 1 year[2] |

Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of this compound.

-

Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C.

Preparation of Working Solutions for In Vitro (Cell-Based) Assays

For cell-based experiments, it is crucial to minimize the final concentration of DMSO to avoid cytotoxicity. The final DMSO concentration in the cell culture medium should generally be kept below 0.5%.

Procedure:

-

Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution (if necessary): If a very low final concentration of this compound is required, perform an intermediate serial dilution of the stock solution in DMSO.

-

Final Dilution: Directly add the required volume of the DMSO stock solution to the pre-warmed cell culture medium and mix immediately by gentle swirling or pipetting. It is recommended to add the DMSO stock to a larger volume of medium to ensure rapid dispersal and prevent precipitation.

-

Example: To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Preparation of Working Solutions for In Vivo Studies

For animal studies, a co-solvent system is often required to maintain the solubility and stability of the compound in an aqueous vehicle suitable for administration.

Example Formulation for a 2 mg/mL Working Solution: This formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[2]

Materials:

-

40 mg/mL this compound in DMSO stock solution

-

PEG300

-

Tween 80

-

Sterile Saline or PBS

Procedure:

-

Start with the Stock Solution: In a sterile tube, add the required volume of the 40 mg/mL this compound DMSO stock solution. For example, to prepare 1 mL of a 2 mg/mL working solution, start with 50 µL of the 40 mg/mL stock.

-

Add PEG300: Add 300 µL of PEG300 to the DMSO stock solution. Mix well until the solution is clear.

-

Add Tween 80: Add 50 µL of Tween 80 and mix thoroughly until the solution is clear.

-

Add Saline/PBS: Add 600 µL of sterile saline or PBS to the mixture and mix until a clear, homogeneous solution is formed.

Note: The final concentration of the components will be approximately 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. This formulation has been used for oral administration in mice.[2] The appropriate formulation may vary depending on the animal model and route of administration.

Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound at the GABA(A) Receptor

Caption: this compound action at the GABA(A) receptor.

References

Application Notes and Protocols for Oral Administration of NS-2710 in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2710 is a non-benzodiazepine anxiolytic agent that acts as a potent partial agonist at γ-aminobutyric acid type A (GABA-A) receptors. It displays a degree of selectivity for α2 and α3 subunits over the α1 subunit, which is associated with the sedative effects of classical benzodiazepines. This profile suggests that this compound may possess anxiolytic properties with a reduced sedative side-effect profile, making it a compound of interest for behavioral neuroscience research. These application notes provide detailed protocols for the oral administration of this compound and its evaluation in common behavioral assays for anxiety in rodents.

Mechanism of Action

This compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to GABA-A receptors. This binding potentiates the GABA-induced influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability. Its preferential activity at α2 and α3 subunits, which are highly expressed in brain regions associated with anxiety such as the amygdala and hippocampus, is thought to mediate its anxiolytic effects.

Data Presentation

As specific quantitative data for the oral administration of this compound in the following behavioral paradigms could not be located in the available public literature, the following tables represent exemplar data to illustrate the expected anxiolytic-like effects. Researchers should generate their own data based on the provided protocols.

Table 1: Exemplar Data for the Elevated Plus Maze (EPM) Test in Mice

| Treatment Group (Oral Gavage) | Time in Open Arms (seconds) | Open Arm Entries (%) | Closed Arm Entries | Total Distance Traveled (cm) |

| Vehicle (0.5% CMC in Saline) | 35.2 ± 4.1 | 20.5 ± 2.3 | 15.8 ± 1.2 | 1850 ± 150 |

| This compound (1.0 mg/kg) | 48.9 ± 5.5 | 28.7 ± 3.1 | 16.2 ± 1.5 | 1880 ± 160 |

| This compound (3.0 mg/kg) | 75.6 ± 8.2 | 45.1 ± 4.8 | 15.5 ± 1.1 | 1830 ± 140 |

| This compound (10.0 mg/kg) | 88.3 ± 9.5 | 52.3 ± 5.5 | 14.9 ± 1.3 | 1800 ± 130 |

| Diazepam (2.0 mg/kg, i.p.) | 95.4 ± 10.1 | 58.2 ± 6.0 | 12.1 ± 1.0 | 1650 ± 120 |

| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group. |

Table 2: Exemplar Data for the Open Field Test (OFT) in Mice

| Treatment Group (Oral Gavage) | Time in Center (seconds) | Center Entries | Total Distance Traveled (cm) | Rearing Frequency |

| Vehicle (0.5% CMC in Saline) | 25.1 ± 3.0 | 18.3 ± 2.1 | 2500 ± 210 | 45.6 ± 5.2 |

| This compound (1.0 mg/kg) | 33.8 ± 4.2 | 22.5 ± 2.8 | 2550 ± 220 | 44.1 ± 4.9 |

| This compound (3.0 mg/kg) | 50.2 ± 5.8 | 30.1 ± 3.5 | 2480 ± 200 | 46.2 ± 5.5 |

| This compound (10.0 mg/kg) | 65.7 ± 7.1 | 38.6 ± 4.1 | 2450 ± 190 | 43.8 ± 4.7 |

| Diazepam (2.0 mg/kg, i.p.) | 72.3 ± 8.0 | 42.5 ± 4.8 | 2100 ± 180 | 35.2 ± 4.1 |

| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group. |

Table 3: Exemplar Data for the Light-Dark Box Test in Mice

| Treatment Group (Oral Gavage) | Time in Light Chamber (seconds) | Transitions between Chambers | Latency to Enter Dark (seconds) |

| Vehicle (0.5% CMC in Saline) | 85.4 ± 9.8 | 12.1 ± 1.5 | 15.3 ± 2.0 |

| This compound (1.0 mg/kg) | 105.2 ± 11.5 | 14.8 ± 1.8 | 18.9 ± 2.5 |

| This compound (3.0 mg/kg) | 140.8 ± 15.2 | 18.5 ± 2.2 | 25.4 ± 3.1 |

| This compound (10.0 mg/kg) | 165.3 ± 18.1 | 22.3 ± 2.8 | 32.8 ± 3.9 |

| Diazepam (2.0 mg/kg, i.p.) | 180.1 ± 19.5 | 25.6 ± 3.1 | 38.2 ± 4.2 |

| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group. |

Experimental Protocols

Oral Administration of this compound

Objective: To administer a precise dose of this compound orally to rodents for behavioral testing.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile saline (0.9% NaCl)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes (1 ml)

Procedure:

-

Preparation of this compound Suspension:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A common dosing volume for mice is 10 ml/kg.

-

Weigh the appropriate amount of this compound powder and place it in a microcentrifuge tube.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

-

If the compound does not suspend easily, brief sonication may be used.

-

Prepare the suspension fresh on the day of the experiment.

-

-

Animal Handling and Dosing:

-

Weigh each animal immediately before dosing to calculate the exact volume to be administered.

-

Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.

-

Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

-

Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. Do not force the needle.

-

Slowly dispense the suspension into the stomach.

-

Gently remove the needle and return the animal to its home cage.

-

Observe the animal for a few minutes to ensure there are no adverse reactions.

-

-

Timing of Behavioral Testing:

-

The optimal time between oral administration and behavioral testing should be determined in pilot studies. Based on the pharmacokinetics of similar small molecules, a pre-treatment time of 30-60 minutes is a reasonable starting point.

-

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle orally as described above.

-

After the designated pre-treatment time, place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

After the 5-minute session, return the animal to its home cage.

-

Clean the maze thoroughly with 70% ethanol between each animal to remove any olfactory cues.

-

Analyze the video recordings to score the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.

Open Field Test (OFT)

Objective: To assess general locomotor activity and anxiety-like behavior. Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis) and less time in the center.

Apparatus:

-

A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes.

-

Administer this compound or vehicle orally.

-

After the pre-treatment time, gently place the animal in the center of the open field.

-

Allow the animal to explore the arena for 10-15 minutes.

-

Record the session with an overhead video camera.

-